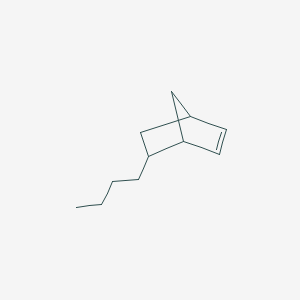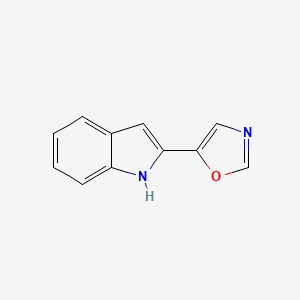
ACIDOL-4BENZYLOXYCARBONYL-AMINO-2HYDROXY BUTYRIC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a hydroxyl group on the butyric acid backbone. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid typically involves the protection of the amino group followed by the introduction of the benzyloxycarbonyl group. One common method is the use of benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent racemization of the chiral center.
Industrial Production Methods
Industrial production of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid often involves large-scale synthesis using automated reactors. The process includes the protection of the amino group, introduction of the benzyloxycarbonyl group, and purification steps to ensure high enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-4-benzyloxycarbonylamino-2-oxo-butyric acid.
Reduction: Regeneration of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid can be compared with other similar compounds such as:
(S)-4-benzyloxycarbonylamino-2-hydroxy-butyric acid: The enantiomer of the compound, which may have different reactivity and biological activity.
4-benzyloxycarbonylamino-butyric acid: Lacks the hydroxyl group, resulting in different chemical properties.
4-amino-2-hydroxy-butyric acid: Lacks the benzyloxycarbonyl group, affecting its reactivity and applications.
The uniqueness of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid lies in its chiral nature and the presence of both the benzyloxycarbonyl and hydroxyl groups, making it a versatile intermediate in various chemical and biochemical processes.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
Clave InChI |
ULKOBRDRCYROKY-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)


![Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8786855.png)


![3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8786869.png)



![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)

